REACTION_SMILES
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[CH3:16][C:17](=[O:18])[O:19][C:20](=[O:21])[CH3:22].[NH2:1][c:2]1[cH:3][n:4][n:5]2[c:6]([CH3:15])[n:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12>>[NH:1]([c:2]1[cH:3][n:4][n:5]2[c:6]([CH3:15])[n:7][c:8]3[cH:9][cH:10][cH:11][cH:12][c:13]3[c:14]12)[C:17]([CH3:16])=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2ccccc2c2c(N)cnn12
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cnn2c(C)nc3ccccc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |